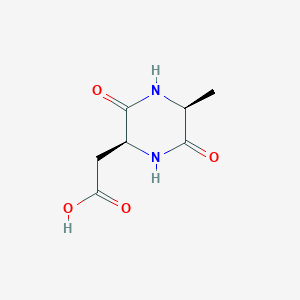

Aspartyl-alanyl-diketopiperazine

Beschreibung

Historical Context and Discovery within Diketopiperazine Research

Diketopiperazines (DKPs) represent the smallest class of cyclic peptides and are characterized by a six-membered ring containing two amide linkages. wikipedia.org These structures are not a recent discovery; the first report of a DKP dates back to the early 20th century, and they have since been identified as a significant class of natural products. A pivotal moment in the study of these compounds was in 1938, when 2,5-diketopiperazine became the first molecule containing a peptide bond to be structurally characterized using X-ray crystallography. wikipedia.org Initially, DKPs were sometimes considered mere degradation products or artifacts from protein processing. nih.gov However, extensive research has revealed they are important metabolic intermediates with a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. wikipedia.orgnih.gov DKPs are synthesized by a vast array of organisms, from bacteria and fungi to mammals. wikipedia.org The discovery and synthesis of various DKPs, including those with potent biological effects like the antibiotic Piperacillin, have paved the way for their exploration in medicinal chemistry. nih.gov The specific investigation into Aspartyl-alanyl-diketopiperazine emerged from this broader context of DKP research, driven by the discovery of its unique origin and function.

Biogenic Origin from Human Albumin

A defining characteristic of this compound is its natural origin within the human body. It is generated from human serum albumin (HSA), the most abundant protein in human blood plasma. medchemexpress.comnih.gov Specifically, DA-DKP is formed when the dipeptide aspartyl-alanine is cleaved from the N-terminus of the albumin protein. medchemexpress.comresearchgate.net Following this cleavage, the linear dipeptide undergoes an intramolecular cyclization to form the stable, six-membered diketopiperazine ring structure. medchemexpress.comnih.gov This process has been observed to occur during the manufacturing of commercial human serum albumin products, leading to the presence of DA-DKP in these preparations. nih.govresearchgate.net The generation of this specific DKP from a ubiquitous human protein underscores its potential physiological relevance and has been a key driver for its scientific investigation.

Academic Significance and Research Trajectory

The primary academic interest in this compound stems from its role as an immunomodulatory molecule. medchemexpress.comtargetmol.com Research has demonstrated that DA-DKP can influence the inflammatory immune response. nih.govtargetmol.com Specifically, it has been shown to modulate the production of certain cytokines by T-lymphocytes. nih.gov In the presence of DA-DKP, antigen-stimulated human T-lymphocytes exhibit a significant reduction in the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov

The mechanism behind this modulation involves a molecular pathway associated with T-lymphocyte anergy, a state of immune unresponsiveness. medchemexpress.comnih.gov Studies have indicated that exposing human T-lymphocytes to DA-DKP leads to increased levels of active Rap1, a guanosine (B1672433) triphosphatase. nih.gov This, in turn, affects downstream signaling pathways, resulting in decreased expression of phosphorylated transcription factors like ATF-2 and c-jun, which are crucial for the production of IFN-γ and TNF-α. nih.gov This specific biological activity has positioned DA-DKP as a subject of interest for its therapeutic potential. For instance, it has been investigated in a clinical trial for the treatment of severe osteoarthritis of the knee. drugbank.com The research trajectory for DA-DKP continues to focus on elucidating its precise mechanisms of action and exploring its potential applications in conditions characterized by inflammatory responses.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | 5S-methyl-3,6-dioxo-2S-piperazineacetic acid |

| Synonyms | DA-DKP |

| CAS Number | 110954-19-3 |

| Molecular Formula | C₇H₁₀N₂O₄ |

Summary of Key Research Findings

| Finding | Description | Reference |

|---|---|---|

| Immunomodulation | Modulates the inflammatory immune response through a pathway implicated in T-lymphocyte anergy. | medchemexpress.comnih.gov |

| Cytokine Inhibition | Reduces the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in stimulated T-lymphocytes. | nih.gov |

| Mechanism of Action | Increases levels of active Rap1, leading to decreased activation of transcription factors ATF-2 and c-jun. | nih.gov |

| Clinical Investigation | Has been studied in a clinical trial for severe osteoarthritis of the knee. | drugbank.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2,5-diketopiperazine |

| Piperacillin |

| Interferon-gamma |

| Tumor necrosis factor-alpha |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCUCVJZVRNDC-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110954-19-3 | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyl-alanyl-diketopiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Formation and Biosynthesis

Endogenous Formation Pathways

One of the primary endogenous sources of Aspartyl-alanyl-diketopiperazine is Human Serum Albumin (HSA), the most abundant protein in human blood plasma. nih.govresearchgate.netmedchemexpress.com

This compound is generated from the N-terminus of human albumin through a process of cleavage and subsequent cyclization. nih.govresearchgate.netmedchemexpress.com This non-enzymatic modification can occur during the commercial preparation of serum albumin products. nih.govresearchgate.net The first two amino acids at the N-terminus of HSA, aspartic acid and alanine (B10760859), are cleaved off, and the resulting dipeptide then spontaneously cyclizes to form the stable six-membered ring structure of the diketopiperazine. A similar degradation process has also been identified in recombinant human growth hormone, where the N-terminal dipeptide is cleaved to form a diketopiperazine and a truncated version of the protein. nih.gov

The formation of nanoparticles from Bovine Serum Albumin (BSA), which shares a high degree of homology with HSA, can be induced by thermal stress. nih.gov This process involves the formation of new chemical bonds, including peptide bonds, and results in a more stable substance. nih.gov While not directly stating the formation of this compound, this thermal-driven self-assembly and degradation of albumin provides a plausible context for the cleavage of N-terminal amino acids and their subsequent cyclization into diketopiperazines under thermal stress. nih.gov Research on the thermal aggregation of HSA has shown that it can lead to the formation of various aggregate structures. plos.org

Non-Enzymatic and Chemical Synthesis Routes

Beyond its biological origins, this compound can be synthesized through various chemical methods. These routes offer a controlled way to produce the compound for research and other applications.

A common and efficient method for synthesizing diketopiperazines is through the intramolecular cyclization of dipeptide esters. This process involves the spontaneous reaction of the N-terminal amino group attacking the ester carbonyl group of the C-terminal amino acid, leading to the formation of the cyclic dipeptide. For instance, the synthesis of cyclo(l-aspartyl-l-phenylalanyl) has been achieved by heating l-Aspartyl-l-phenylalanine methyl ester in a solvent. nih.gov This principle of intramolecular cyclization is a fundamental strategy in peptide and organic chemistry for creating cyclic structures. sciengine.comnih.gov

The rate and propensity of diketopiperazine formation are significantly influenced by the specific amino acids involved and their stereochemistry. nih.govnih.gov The sequence of amino acids at the N-terminus of a peptide plays a crucial role. nih.govnih.gov For example, peptides with proline at the second position are particularly prone to diketopiperazine formation. nih.govnih.govacs.org The nature of the first amino acid also has a considerable impact; polar or charged amino acids tend to accelerate the degradation process, while nonpolar residues are more stable. nih.govnih.gov

The stereochemistry (the spatial arrangement of atoms) of the amino acids is another critical factor. nih.gov Diketopiperazines can exist as different stereoisomers, and the stability of the resulting cyclic structure can vary. nih.govroyalsocietypublishing.org For instance, the formation of a D-L cycle is often more stable than an L-L cycle. researchgate.net This stereochemical influence can dictate the preferred conformation and biological activity of the resulting diketopiperazine. nih.gov

| Factor | Influence on Diketopiperazine Formation |

| Amino Acid Sequence | The specific amino acids at the N-terminus significantly impact the rate of cyclization. Proline at the second position markedly increases the likelihood of formation. nih.govnih.govacs.org |

| N-Terminal Amino Acid | Polar or charged amino acids at the N-terminus generally lead to faster degradation and cyclization compared to nonpolar amino acids. nih.govnih.gov |

| Stereochemistry | The spatial arrangement of the amino acids affects the stability of the resulting diketopiperazine ring. For example, a D-L configuration can be more stable than an L-L configuration. nih.govresearchgate.net |

Enzymatic Biosynthesis and Tailoring

In nature, the biosynthesis of diketopiperazines, including the cyclo(Asp-Ala) backbone, is primarily accomplished by two distinct enzymatic systems: cyclodipeptide synthases (CDPSs) and nonribosomal peptide synthetases (NRPSs). mdpi.comitjfs.com These pathways assemble the core DKP structure, which can then be further diversified by a suite of tailoring enzymes. nih.govfrontiersin.org

Cyclodipeptide Synthase (CDPS) Mediated Pathways

Cyclodipeptide synthases (CDPSs) represent a family of enzymes that produce cyclodipeptides by utilizing aminoacyl-tRNAs (aa-tRNAs) as substrates, thereby intercepting these building blocks from the primary metabolic process of ribosomal protein synthesis. mdpi.comwikipedia.org Unlike the large, multi-modular NRPSs, CDPSs are smaller enzymes that share a structural resemblance to the catalytic domains of class I aminoacyl-tRNA synthetases (aaRSs). mdpi.comwikipedia.org

The catalytic cycle of a CDPS involves a ping-pong mechanism. First, the enzyme binds to the first aa-tRNA substrate (e.g., Aspartyl-tRNA^Asp^) and transfers the aminoacyl group to a conserved serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate. Subsequently, the second aa-tRNA substrate (e.g., Alanyl-tRNA^Ala^) binds. Its amino group then performs a nucleophilic attack on the acyl-enzyme intermediate, forming a linear dipeptidyl-tRNA. This is followed by an intramolecular cyclization reaction, where the amino group of the first amino acid attacks the ester bond linking the dipeptide to the tRNA, releasing the final cyclodipeptide, in this case, this compound. nih.gov The specificity of the final DKP product is determined by the enzyme's ability to recognize and bind specific aa-tRNA substrates. mdpi.comnih.gov

Nonribosomal Peptide Synthetase (NRPS) Involvement

Nonribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that synthesize a vast array of peptide-based natural products, including diketopiperazines, independently of ribosomes and mRNA templates. wikipedia.orgtaylorandfrancis.com Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. taylorandfrancis.com

A minimal NRPS module consists of three core domains:

Adenylation (A) Domain: This domain selects a specific free amino acid (e.g., L-aspartic acid or L-alanine) from the cellular pool and activates it using ATP to form an aminoacyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered as a thioester to a phosphopantetheine arm attached to this domain.

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the thioester-bound amino acid of its own module and the growing peptide chain from the preceding module.

For the synthesis of a diketopiperazine like cyclo(Asp-Ala), a dimodular NRPS would be required. The first module would select and activate aspartic acid, and the second would select and activate alanine. After the C-domain of the second module catalyzes the formation of the linear dipeptide Asp-Ala, which remains tethered to the T-domain of the second module, a specialized terminal domain, often a Thioesterase (TE) domain, facilitates the release and cyclization of the dipeptide to form this compound. nih.govnih.gov

| Feature | Cyclodipeptide Synthases (CDPSs) | Nonribosomal Peptide Synthetases (NRPSs) |

|---|---|---|

| Enzyme Structure | Small, single-domain proteins resembling aaRSs. wikipedia.org | Large, multi-modular protein complexes. taylorandfrancis.com |

| Substrate | Aminoacyl-tRNAs (aa-tRNAs). mdpi.com | Free amino acids and ATP. taylorandfrancis.com |

| Activation Mechanism | Utilizes pre-activated amino acids from aa-tRNAs. wikipedia.org | Adenylation (A) domain activates amino acids with ATP. taylorandfrancis.com |

| Chain Elongation | Sequential binding of two aa-tRNAs to a single active site. nih.gov | Assembly-line logic via sequential modules. nih.gov |

| Product Release | Intramolecular cyclization from a dipeptidyl-tRNA intermediate. nih.gov | Typically catalyzed by a terminal Thioesterase (TE) domain. nih.gov |

| Predominant in | Primarily bacteria. wikipedia.org | Bacteria and fungi. wikipedia.org |

Post-Cyclization Modifications by Tailoring Enzymes

The stable diketopiperazine ring formed by CDPS or NRPS pathways serves as a versatile scaffold for further chemical diversification. nih.govnih.gov This is accomplished by a wide array of "tailoring enzymes," which are often encoded in the same biosynthetic gene cluster as the core synthase. frontiersin.org These enzymes modify the DKP core or its side chains, leading to a vast number of structurally diverse natural products with a wide range of biological activities.

Key classes of tailoring enzymes and their modifications include:

Cyclodipeptide Oxidases (CDOs): These flavin-dependent enzymes introduce carbon-carbon double bonds (α,β-dehydrogenation) into the DKP ring or its side chains. ijournals.cnnih.gov This modification increases the structural rigidity and can be a prerequisite for further tailoring steps. CDOs often exhibit broad substrate specificity, allowing them to act on various diketopiperazines. frontiersin.orgnih.gov

Cytochrome P450 Monooxygenases (P450s): This vast superfamily of enzymes catalyzes a remarkable variety of reactions on the DKP scaffold. nih.gov Their reactions are not limited to simple oxygen insertion (hydroxylation) but also include aromatization of the DKP ring, complex intramolecular C-C bond formations to create further cyclic structures, and even intermolecular dimerization of DKP units to form larger, more complex molecules. nih.govnih.govacs.org

Methyltransferases (MTs): These enzymes transfer a methyl group, typically from S-adenosylmethionine (SAM), to nitrogen or oxygen atoms on the DKP ring or its side chains. N-methylation, for example, can significantly alter the molecule's conformational properties and biological activity. nih.gov

Prenyltransferases: These enzymes attach isoprenoid moieties (prenyl groups) to the DKP scaffold, particularly to electron-rich side chains like the indole (B1671886) ring of tryptophan. This modification significantly increases the lipophilicity and complexity of the final molecule. nih.gov

Other Oxidoreductases: Besides P450s and CDOs, other oxygenases, such as α-ketoglutarate/Fe(II)-dependent oxygenases and flavin-containing monooxygenases, are also found in DKP biosynthetic pathways and contribute to the structural diversification. frontiersin.org

| Enzyme Class | Function/Reaction Catalyzed | Example Effect on DKP Scaffold | Reference |

|---|---|---|---|

| Cyclodipeptide Oxidases (CDOs) | α,β-Dehydrogenation | Introduction of C=C double bonds in the piperazine (B1678402) ring or side chains. | nih.govnih.gov |

| Cytochrome P450s | Hydroxylation, Aromatization, Dimerization, C-C/C-N bond formation | Addition of -OH groups, creation of aromatic rings, linking of two DKP units. | nih.govnih.gov |

| Methyltransferases (MTs) | Methylation | Addition of methyl groups to nitrogen or oxygen atoms. | nih.gov |

| Prenyltransferases | Prenylation | Attachment of five-carbon isoprene (B109036) units. | nih.govresearchgate.net |

| Other Oxygenases | Oxidation, Hydroxylation | Diverse oxidative modifications on the ring and side chains. | frontiersin.org |

Degradation Kinetics and Pathways

Hydrolytic Degradation Mechanisms of the Diketopiperazine Ring

The 2,5-diketopiperazine (DKP) ring, the core structure of Aspartyl-alanyl-diketopiperazine, is susceptible to hydrolysis. This process involves the cleavage of the amide bonds within the cyclic structure, leading to the formation of linear dipeptides. The stability of the DKP ring is highly dependent on pH. While generally stable in the pH range of 3 to 8, the ring undergoes hydrolysis under more acidic or basic conditions. nih.gov

Studies on diketopiperazines derived from aspartyl-containing tripeptides show that the degradation process is complex. A key pathway involves the back reaction of the DKP to a succinimide (B58015) intermediate, which then hydrolyzes to linear peptides. nih.gov However, direct hydrolysis of the DKP ring is also considered an additional degradation reaction that must be taken into account, particularly for aspartyl-derived DKPs. nih.govresearchgate.net This direct hydrolytic pathway competes with the pathway proceeding through the succinimide intermediate.

Intermediates and Byproducts in Degradation Processes

The degradation of this compound does not proceed in a single step but involves the formation of key intermediates that dictate the final product distribution.

A central feature of the degradation of peptides and proteins containing aspartyl residues is the formation of a cyclic succinimide (aminosuccinyl) intermediate. nih.govresearchgate.net This intramolecular reaction is a major pathway for the nonenzymatic degradation of such compounds. researchgate.net In the context of this compound degradation, a kinetic model considers the succinimide as a central intermediate for both DKP formation and the subsequent isomerization and enantiomerization of the resulting linear peptides. nih.govresearchgate.net The degradation of the aspartyl residue proceeds via the nucleophilic attack of the backbone nitrogen of the adjacent alanine (B10760859) residue on the aspartyl side-chain carboxyl group, forming the five-membered succinimide ring. mdpi.com The rate of succinimide formation from aspartyl residues is significantly slower than from asparaginyl residues, but it remains a crucial degradation pathway. nih.govnih.gov Studies on model peptides have shown that succinimide formation is often the rate-limiting step in the degradation sequence. nih.govresearchgate.net

Once formed, the succinimide intermediate is highly susceptible to further reactions. It can hydrolyze at two different positions, leading to the formation of either the normal α-aspartyl peptide or a β-aspartyl (isoaspartyl) peptide, where the peptide bond involves the side-chain carboxyl group of the aspartic acid. mdpi.com Typically, the hydrolysis of the succinimide intermediate yields a mixture of isoaspartic and aspartic acid products in a ratio of approximately 3:1. researchgate.net

Furthermore, the succinimide intermediate is prone to rapid racemization at the α-carbon of the aspartyl residue. nih.govresearchgate.net This process, which occurs through the formation of a symmetric enol intermediate, is much faster than the racemization of the aspartyl residue in the parent peptide. mdpi.com Consequently, the degradation of a peptide containing an L-aspartyl residue via a succinimide intermediate results in a mixture of four isomers: L-aspartyl, D-aspartyl, L-isoaspartyl, and D-isoaspartyl peptides. researchgate.netnih.gov

Influence of pH, Temperature, and Solvent on Degradation

The kinetics of this compound degradation are profoundly affected by pH, temperature, and the solvent environment.

The degradation rate is highly pH-dependent. nih.gov In a study on a DKP derived from the tripeptide Phe-Asp-GlyOH, degradation at an alkaline pH of 10 and a temperature of 80°C resulted primarily in the formation of linear diastereomeric α-L/D-Asp and β-L/D-Asp peptides, indicating a process dominated by the succinimide intermediate. nih.gov In contrast, at the same alkaline pH but a lower temperature of 25°C, or at a more neutral pH of 7.4 and 80°C, the DKP compounds remained the major components in the solution, with only low concentrations of linear peptides observed. nih.gov This suggests that under milder conditions, the DKP ring is more stable or that the equilibrium favors the cyclic form. nih.gov Below pH 6.3, succinimide formation can be the predominant reaction, with the intermediate accumulating under refrigerated storage conditions. researchgate.net

Temperature has a dramatic effect on the reaction kinetics. Degradation proceeds very slowly at 25°C, whereas it is significantly accelerated at elevated temperatures like 80°C. researchgate.net In one study, the equilibrium of degradation products was not reached even after 245 days at 25°C, while it was reached much more rapidly at 80°C. researchgate.net The Gibbs free energy of activation for DKP formation is similar for many peptides (ΔG‡ ∼ 90-99 kJ·mol−1), with the process being enthalpically disfavored. nih.gov

The solvent environment also plays a critical role. Studies on peptide degradation show that the reaction rate increases with decreasing solvent polarity. nih.gov For example, the rate of DKP formation was observed to be faster in solvents like methanol, ethanol, and propanol (B110389) compared to water. nih.gov This is attributed to the solvent's influence on the transition state energy; solvents with lower dielectric constants can speed up the reaction by lowering the enthalpic barrier. nih.gov

| Condition | Primary Observed Products | Inferred Dominant Pathway |

|---|---|---|

| pH 10, 80°C | Linear diastereomeric α-L/D-Asp and β-L/D-Asp peptides | Succinimide intermediate formation and subsequent hydrolysis |

| pH 10, 25°C | Diketopiperazines (major compounds), low concentration of linear peptides | Diketopiperazine ring is relatively stable; degradation is very slow |

| pH 7.4, 80°C | Diketopiperazines (major compounds), low concentration of linear peptides | Slower degradation compared to pH 10; equilibrium favors DKP |

Enzymatic Breakdown and Peptide Hydrolysis

In addition to chemical degradation, this compound can be subject to enzymatic breakdown. Certain microorganisms produce enzymes capable of hydrolyzing the DKP ring. For instance, Paenibacillus chibensis (DSM 329) and Streptomyces flavovirens (DSM 40062) have been shown to hydrolyze cyclo(L-Asp-L-Phe), a compound structurally similar to this compound. nih.gov The degradation of cyclo(L-Asp-L-Phe) by Streptomyces flavovirens was found to be an inducible process, suggesting specific enzymatic activity. nih.gov Paenibacillus chibensis was also capable of cleaving cyclo(L-Asp-L-Asp), demonstrating a specificity for DKPs containing acidic amino acid residues. nih.gov

Another example is Bacillus circulans, which has been identified for its ability to hydrolyze the bitter-tasting cyclo(L-Asp-L-Phe) that forms as a byproduct during the degradation of the artificial sweetener aspartame (B1666099). nih.gov These findings indicate that specific cyclic amidases or peptidases exist that can recognize and cleave aspartyl-containing diketopiperazines, representing a biological pathway for their degradation. nih.gov

| Microorganism | Substrate(s) Hydrolyzed | Notes |

|---|---|---|

| Paenibacillus chibensis (DSM 329) | cyclo(L-Asp-L-Phe), cyclo(L-Asp-L-Asp) | Demonstrates high substrate specificity. |

| Streptomyces flavovirens (DSM 40062) | cyclo(L-Asp-L-Phe) | Enzymatic activity is inducible. |

| Bacillus circulans | cyclo(L-Asp-L-Phe) | Used to degrade bitter byproduct of aspartame. |

Biological Activities and Molecular Mechanisms of Action

Immunomodulatory and Immunosuppressive Properties

The primary biological role of DA-DKP involves the regulation of the immune system. It exerts its effects by altering inflammatory responses, inducing a state of T-cell hyporesponsiveness, and curbing the production of key signaling molecules that promote inflammation.

Induction of T-Lymphocyte Anergy

A significant aspect of DA-DKP's immunomodulatory function is its involvement in a molecular pathway implicated in T-lymphocyte anergy. medchemexpress.commolnova.cn T-cell anergy is a tolerance mechanism where a lymphocyte becomes functionally inactivated after encountering an antigen but remains alive in a hyporesponsive state. nih.gov This induced state of anergy prevents the T-cells from mounting a full-scale response, which is a critical mechanism for controlling immune reactions and preventing excessive inflammation.

Suppression of Pro-inflammatory Cytokine Production (e.g., Interferon-gamma, Tumor Necrosis Factor-alpha)

DA-DKP actively suppresses the production of key pro-inflammatory cytokines. Research has demonstrated that it reduces the antigen-induced production of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in isolated human T-cells. caymanchem.com This targeted suppression of cytokine production is a direct mechanism through which DA-DKP exerts its anti-inflammatory and immunosuppressive effects.

Table 1: Effect of Aspartyl-alanyl-diketopiperazine on Pro-inflammatory Cytokine Production

| Compound | Concentration | Target Cells | Effect |

|---|

Intracellular Signaling Pathway Modulation

The immunomodulatory effects of DA-DKP are underpinned by its ability to interfere with specific intracellular signaling pathways that govern T-cell activation and function.

Activation of Rap1 Guanosine (B1672433) Triphosphatase

The mechanism of action for DA-DKP's influence on cytokine production involves the small GTPase, Rap1. caymanchem.com Rap1 is a member of the Ras superfamily of small G proteins that function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov These proteins are crucial for coupling extracellular stimuli to intracellular signaling. nih.gov By activating Rap1, DA-DKP initiates a cascade that ultimately modulates T-lymphocyte cytokine production. caymanchem.com Active Rap1 has been observed to localize in the cell nucleus, suggesting it may regulate gene and protein expression, which is a potential downstream effect of its activation by DA-DKP. nih.gov

Impact on T-Cell Receptor Signal Transduction

The entire immunomodulatory activity of DA-DKP is rooted in its impact on the T-lymphocyte response, which is fundamentally governed by T-cell receptor (TCR) signaling. medchemexpress.comnih.gov TCR signaling is essential for the activation, proliferation, and effector functions of T-cells. nih.govnih.gov The induction of anergy and suppression of cytokines by DA-DKP indicates a significant modulation of the TCR signal transduction pathway. By influencing this primary signaling cascade, likely through the activation of Rap1, DA-DKP can effectively alter T-cell fate decisions and prevent a full-blown inflammatory response. caymanchem.comnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Interferon-gamma |

| Tumor Necrosis Factor-alpha |

Regulation of Transcription Factor Expression (e.g., Activating Transcription Factor-2, c-jun)

This compound (DA-DKP), a cyclized dipeptide formed from the N-terminus of human serum albumin, demonstrates immunomodulatory effects by influencing key intracellular signaling pathways. researchgate.netmedchemexpress.comtargetmol.commedchemexpress.com Research has shown that DA-DKP can modulate the production of inflammatory cytokines in T-lymphocytes by altering the activation state of specific transcription factors that govern their gene expression. researchgate.net

Specifically, the exposure of human T-lymphocytes to DA-DKP leads to a reduction in the phosphorylation of both Activating Transcription Factor-2 (ATF-2) and c-jun. researchgate.net These transcription factors are critical components of the signal transduction cascade initiated by T-cell receptor activation. researchgate.netnih.gov Phosphorylation is a necessary step for their activation, enabling them to bind to DNA and promote the transcription of target genes, including those for pro-inflammatory cytokines like interferon-gamma and tumor necrosis factor-alpha. researchgate.netnih.gov By decreasing the levels of phosphorylated ATF-2 and c-jun, DA-DKP effectively downregulates the inflammatory response of these immune cells, pointing to a molecular mechanism implicated in T-lymphocyte anergy. researchgate.net

Table 1: Effect of this compound on Transcription Factor Activation

| Transcription Factor | Effect of DA-DKP Exposure | Implication |

|---|---|---|

| Activating Transcription Factor-2 (ATF-2) | Decreased phosphorylation researchgate.net | Reduced transcriptional activation of target inflammatory genes. researchgate.net |

| c-jun | Decreased phosphorylation researchgate.net | Reduced transcriptional activation of target inflammatory genes. researchgate.net |

Broader Diketopiperazine Bioactivity Context

The biological activities of this compound are part of a wider spectrum of bioactivities exhibited by the general class of 2,5-diketopiperazines (DKPs). These cyclic dipeptides are recognized for their rigid and stable structure, which makes them a valuable scaffold in medicinal chemistry for targeting various physiological processes. wikipedia.orgmdpi.comresearchgate.net

Antagonism of Human Oxytocin (B344502) Receptors (General Diketopiperazines)

A significant area of research has been the identification of diketopiperazine derivatives as potent and selective antagonists of the human oxytocin receptor. dundee.ac.uknih.gov Through the screening of compound libraries, various 2,5-diketopiperazines have been discovered that can effectively block this receptor, which is involved in numerous physiological processes. dundee.ac.uk Structure-activity relationship (SAR) studies have led to the development of highly potent and selective antagonists. acs.orgresearchgate.net

For instance, extensive pharmacokinetic profiling and structural modifications, such as the introduction of fluorine atoms to the aryl ring, have culminated in derivatives with high affinity and specificity. acs.org One notable example is a 2',4'-difluorophenyldiketopiperazine derivative which acts as a highly potent oxytocin antagonist with a pK_i_ value of 8.9 and demonstrates over 1000-fold selectivity against the closely related vasopressin receptors (V1a, V2, and V1b). acs.orgresearchgate.net

Table 2: Examples of Diketopiperazine-Based Oxytocin Antagonists

| Compound Type | Key Structural Features | Potency (pK_i_) | Selectivity Profile |

|---|---|---|---|

| Chiral 7-aryl-2,5-diketopiperazines | Varied substitution on the 7-aryl ring acs.orgresearchgate.net | > 8.5 researchgate.net | High selectivity over vasopressin receptors. acs.orgresearchgate.net |

| 2',4'-difluorophenyl derivative (37) | Difluoro substitution on phenyl ring acs.orgresearchgate.net | 8.9 acs.orgresearchgate.net | >1000-fold selective vs. V1a, V2, V1b receptors. acs.orgresearchgate.net |

| Dimethylamide derivative (25) | Dimethylamide functional group nih.gov | High | >10,000-fold selective vs. hV1a/hV1b; ~500-fold vs. hV2. nih.gov |

Inhibition of Platelet Aggregation (General Diketopiperazines)

The diketopiperazine scaffold is associated with the inhibition of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. nih.gov Platelet aggregation is a complex process initiated by agonists like collagen, which triggers a signaling cascade leading to platelet activation, secretion of granular contents, and ultimately, the formation of a thrombus. frontiersin.orgmdpi.com This cascade involves the activation of enzymes such as phospholipases and cyclooxygenases (COX), leading to the production of pro-aggregatory molecules like thromboxane (B8750289) A2. frontiersin.orgmdpi.com

While specific mechanisms for all DKP-based inhibitors are not fully elucidated, their ability to interfere with this process positions them as a class of molecules with antiplatelet potential. nih.gov The inhibition can occur at various points in the signaling pathway, such as blocking key receptors on the platelet surface or inhibiting enzymes that produce aggregation-promoting mediators. frontiersin.orgmdpi.com

Enzyme Inhibition Profiles (General Diketopiperazines)

Diketopiperazines are known to inhibit a diverse range of enzymes, contributing to their broad spectrum of biological activities. mdpi.comresearchgate.net Their rigid cyclic structure allows for specific interactions with the active sites of enzymes, leading to modulation of their function.

One example is the DKP dimer, SF5280-415, isolated from the fungus Aspergillus sp., which was found to inhibit the protein tyrosine phosphatase 1B (PTP1B) enzyme with an IC₅₀ value of 14.2 μM. mdpi.com Another prominent example is the DKP derivative plinabulin (B1683793) and its analogues, which function as anticancer agents by inhibiting tubulin polymerization. nih.gov By binding to tubulin, these DKPs disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov The anti-proliferative activities of these compounds have been shown to correlate with their ability to inhibit tubulin polymerization. nih.gov

Table 3: Examples of Enzyme Inhibition by Diketopiperazines

| Diketopiperazine Compound | Target Enzyme/Process | Biological Activity | Inhibition Value (IC₅₀) |

|---|---|---|---|

| SF5280-415 | Protein Tyrosine Phosphatase 1B (PTP1B) mdpi.com | Enzyme Inhibition mdpi.com | 14.2 μM mdpi.com |

| Plinabulin | Tubulin Polymerization nih.gov | Anti-proliferative, Anticancer nih.gov | 4.4 nM (BxPC-3 cells) nih.gov |

| Compound b (Plinabulin analogue) | Tubulin Polymerization nih.gov | Anti-proliferative, Anticancer nih.gov | 0.9 nM (BxPC-3 cells) nih.gov |

Regulation of Cellular Processes including Cell Division and Cell-Cell Signaling (General Diketopiperazines)

The bioactivity of diketopiperazines extends to the fundamental regulation of cellular processes, including cell division and intercellular communication. nih.gov Cell division is a tightly regulated process controlled by checkpoints that ensure the proper sequence of events, such as DNA replication and chromosome segregation. nih.govkhanacademy.org This regulation is managed by the interplay of proteins like cyclins and cyclin-dependent kinases (CDKs). youtube.com Certain DKPs have been identified to have a role in preventing cell division, likely by interfering with these regulatory pathways, as seen with tubulin inhibitors. nih.govnih.gov

Furthermore, DKPs are important molecules in cell-cell signaling, particularly in the context of quorum sensing in bacteria. nih.govmdpi.com Quorum sensing is a communication system that allows bacteria to monitor their population density and coordinate gene expression. Proline-containing DKPs, in particular, are noted for their ability to act as quorum sensing inhibitors, thereby disrupting bacterial communication and associated behaviors like biofilm formation and virulence factor production. mdpi.com

Physiological and Pathological Roles

Endogenous Presence and Metabolic Intermediary Functions in Biological Systems

Aspartyl-alanyl-diketopiperazine (DA-DKP) is recognized as an endogenous metabolite in biological systems. medchemexpress.com Its primary and most well-documented endogenous origin is from the degradation of human serum albumin, the most abundant protein in human plasma. Specifically, DA-DKP is formed when the N-terminal dipeptide, Aspartyl-alanine, is cleaved from the albumin protein and subsequently undergoes an intramolecular cyclization reaction. medchemexpress.com

While diketopiperazines (DKPs) as a chemical class are widespread in nature, found in organisms ranging from bacteria and fungi to plants and animals, the specific metabolic functions of DA-DKP are centered on its immunomodulatory activities. medchemexpress.comresearchgate.net It is not typically described as an intermediary in major energy or anabolic pathways but rather as a functional signaling molecule that arises from protein turnover. Its presence is a direct consequence of protein processing and degradation, positioning it as a byproduct that has acquired distinct biological roles.

Role in Protein Degradation and Turnover Processes

The role of this compound in protein metabolism is primarily as a product of protein degradation and turnover, rather than as an active regulator of these processes. medchemexpress.com The life cycle of many proteins within the body involves a continuous process of synthesis and degradation, known as protein turnover, which is essential for cellular quality control and regulation. nih.govnih.gov

The formation of DA-DKP is a clear example of this process, originating from the breakdown of human serum albumin. medchemexpress.com The initial step involves proteolytic cleavage at the N-terminus of albumin, releasing the dipeptide Aspartyl-alanine. This dipeptide then spontaneously cyclizes to form the stable diketopiperazine ring structure. Therefore, the presence and concentration of DA-DKP can be seen as an indicator of albumin turnover. There is currently no significant evidence to suggest that DA-DKP, once formed, goes on to regulate the degradation of other proteins or broadly influence the cellular protein degradation machinery, such as the proteasome. nih.gov Its significance lies in being a stable end-product of a specific protein degradation pathway.

Contribution to Homeostasis of Inflammatory Responses

This compound is a notable immunomodulatory molecule that contributes to the homeostasis of inflammatory responses. medchemexpress.com Its primary mechanism involves the modulation of T-lymphocyte activity, which is critical for adaptive immunity. Research shows that DA-DKP can induce a state of T-lymphocyte anergy, a condition of immune unresponsiveness, which helps to prevent excessive or chronic inflammation. medchemexpress.com

In vitro studies have demonstrated that when antigen-stimulated human T-lymphocytes are exposed to DA-DKP, there is a significant reduction in the production of key pro-inflammatory cytokines. This contributes to maintaining a balanced immune response, a key aspect of inflammatory homeostasis.

Interactive Table 1: Research Findings on the Anti-inflammatory Effects of this compound

| Affected Cell Type | Observed Effect | Mediating Pathway | Cytokine Impact |

| Human T-lymphocytes | Modulation of immune response | Implicated in T-lymphocyte anergy | Reduced Interferon-gamma (IFN-γ) |

| Human T-lymphocytes | Modulation of immune response | Implicated in T-lymphocyte anergy | Reduced Tumor Necrosis Factor-alpha (TNF-α) |

Occurrence in Fermented Food Products and Implications for Bioavailability

Diketopiperazines (DKPs) as a class of compounds are commonly found in various fermented food products. researchgate.netnih.gov They are formed during fermentation through the metabolic activities of microorganisms like yeasts and bacteria, or through thermal processing as part of the Maillard reaction. researchgate.net While the specific identification of this compound in fermented foods is not extensively documented, its constituent amino acids, aspartic acid and alanine (B10760859), are ubiquitous in protein-rich food sources that undergo fermentation.

The bioavailability of DKPs from food is generally considered to be favorable. Their cyclic and compact structure provides high stability against degradation by proteolytic enzymes in the gastrointestinal tract. researchgate.net This resistance allows them to pass through the stomach and small intestine largely intact. Furthermore, their structure facilitates absorption across the intestinal epithelium into the bloodstream. researchgate.netmdpi.com Some small peptides and peptide-like molecules, including certain DKPs, can be transported by specific carriers like the peptide transporter 1 (PepT1), which enhances their uptake. mdpi.com The inherent stability and potential for active transport suggest that if DA-DKP is present in fermented foods, it would likely have good bioavailability, enabling it to exert potential systemic effects. researchgate.netnih.gov

Interactive Table 2: Examples of Fermented Products Containing Diketopiperazines (DKPs)

| Fermented Product | Primary Substrate | Microbial Involvement | Reference |

| Cheese | Milk Protein (Casein) | Bacteria (e.g., Lactobacillus) | nih.gov |

| Beer | Barley, Hops | Yeast (Saccharomyces cerevisiae) | researchgate.net |

| Sake | Rice | Yeast and Mold (Aspergillus oryzae) | researchgate.net |

| Cocoa | Cocoa Beans | Yeast and Bacteria | researchgate.net |

| Pu-erh Tea | Tea Leaves | Bacteria and Yeast | researchgate.net |

| Dried Bonito | Fish | Mold (Aspergillus) | researchgate.net |

Compound Index

Chromatographic Techniques for Detection and Quantification

Chromatography is fundamental in the analysis of DA-DKP, particularly for studying its formation, stability, and degradation. These techniques allow for the separation of DA-DKP from complex mixtures, enabling precise identification and measurement.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for analyzing the degradation products of aspartyl peptides and their related diketopiperazines. nih.govnih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase, often a gradient of acetonitrile (B52724) in water with additives like trifluoroacetic acid to improve peak shape and resolution. nih.gov This method can effectively separate a complex mixture of degradation products that arise under various pH and temperature conditions. nih.gov

Key applications of HPLC in this context include:

Separation of Isomers: HPLC can resolve diastereomeric pairs of peptides that may be difficult to separate by other means. nih.gov

Monitoring Degradation Kinetics: The technique is used to track the concentration of the parent compound and the emergence of degradation products over time, providing insights into reaction pathways and stability. nih.gov

Identification of Intermediates: HPLC helps in identifying central intermediates in the degradation process, such as the formation of succinimide (B58015) from the aspartyl residue, which is a precursor to both diketopiperazine formation and peptide isomerization. nih.gov

| Degradation Product Type | Description | Analytical Significance |

|---|---|---|

| Isomeric Peptides (α- and β-Asp) | Peptides where the linkage at the aspartic acid residue has rearranged from the normal α-peptide bond to a β-peptide bond. | HPLC can separate these isomers, which often have different biological activities. nih.gov |

| Succinimide Intermediates | A cyclic imide formed from the aspartyl residue, which is a key intermediate in both DKP formation and isomerization. | Indicates a primary degradation pathway for aspartyl-peptides. nih.gov |

| Epimers (cis/trans-DKP) | Stereoisomers of the diketopiperazine ring that can interconvert under certain conditions. | Rapid epimerization is often observed, and HPLC can monitor the ratio of these forms. nih.gov |

| Hydrolysis Products | Linear dipeptides and individual amino acids resulting from the cleavage of the peptide backbone or DKP ring. | Represents the complete breakdown of the parent compound. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variation (LC-MS/MS) are powerful, highly sensitive, and specific methods for the analysis of diketopiperazines like DA-DKP. nih.govkuleuven.be The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. kuleuven.be This allows for the definitive identification and precise quantification of compounds in complex matrices such as food products or biological samples. nih.govfoodandnutritionjournal.org

In a typical LC-MS analysis of diketopiperazines, a reversed-phase LC column separates the compounds, which are then ionized, commonly using electrospray ionization (ESI). rsc.orgresearchgate.net The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, providing molecular weight information. kuleuven.be Further fragmentation of a selected ion (in MS/MS mode) yields a characteristic pattern that can be used for structural confirmation. nih.govresearchgate.net LC-MS methods have been developed for the simultaneous and quantitative analysis of numerous diketopiperazines. nih.gov

| LC-MS Parameter | Typical Implementation for DKP Analysis | Purpose |

|---|---|---|

| Chromatography | Reversed-phase column (e.g., C18) with a water/acetonitrile gradient. | Separates different DKPs and isomers from each other and from matrix components. foodandnutritionjournal.org |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is common. | Generates protonated molecular ions [M+H]⁺ for mass analysis. researchgate.net |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap. | Measures the mass-to-charge ratio of the parent ion for identification. mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. | Provides high sensitivity and specificity for measuring target compound concentrations. mdpi.com |

| Fragmentation Analysis (MS/MS) | Collision-Induced Dissociation (CID) produces characteristic fragment ions. | Confirms the chemical structure of the identified DKP. researchgate.net |

Immunochemical and Cell-Based Assays

To understand the biological effects of DA-DKP, researchers utilize a variety of immunochemical and cell-based assays. These methods measure the compound's impact on immune cells, particularly T-lymphocytes, and the molecular signaling pathways that govern their function.

Western blot is a widely used technique to detect specific proteins in a sample and assess their expression levels or activation state (e.g., phosphorylation). In the context of DA-DKP research, Western blot analysis has been used to investigate its effect on intracellular signaling pathways in T-lymphocytes. researchgate.net For instance, a pull-down Western blot assay was employed to determine the activation status of the guanosine (B1672433) triphosphatase Rap1, a key signaling molecule. researchgate.net Research has shown that exposure of human T-lymphocytes to DA-DKP leads to increased levels of active Rap1. researchgate.net This technique is critical for dissecting the molecular mechanisms by which DA-DKP modulates immune cell function, linking the compound to specific signaling cascades involved in T-cell activation and anergy. researchgate.netglpbio.com

Quantitative immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are essential for measuring the concentration of specific proteins like cytokines and transcription factors. Research on DA-DKP has utilized these assays to quantify its modulatory effects on T-lymphocyte cytokine production and the expression of key transcription factors. researchgate.net Studies have demonstrated that when antigen-stimulated human T-lymphocytes are treated with DA-DKP, they produce significantly lower amounts of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). researchgate.netcaymanchem.com Furthermore, quantitative immunoassays have revealed that this reduction in cytokine output is associated with decreased expression of the phosphorylated forms of the transcription factors ATF-2 (activating transcription factor-2) and c-jun, which are responsible for regulating the production of IFN-γ and TNF-α. researchgate.net

| Molecule Analyzed | Assay Type | Observed Effect of DA-DKP | Reference |

|---|---|---|---|

| Active Rap1 | Pull-down Western Blot | Increased activation | researchgate.net |

| Phosphorylated ATF-2 | Quantitative Immunoassay | Decreased expression | researchgate.net |

| Phosphorylated c-jun | Quantitative Immunoassay | Decreased expression | researchgate.net |

| Interferon-gamma (IFN-γ) | Quantitative Immunoassay | Reduced production | researchgate.netcaymanchem.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Quantitative Immunoassay | Reduced production | researchgate.netcaymanchem.com |

In vitro T-lymphocyte activation assays are fundamental for studying the direct effects of compounds on T-cell function. thermofisher.com These assays typically involve isolating T-lymphocytes, stimulating them with a specific antigen or a general mitogen, and then culturing them in the presence or absence of the test compound. researchgate.netthermofisher.com The response of the T-cells is then measured through various endpoints, such as cell proliferation or cytokine secretion. mdpi.com In research involving DA-DKP, these assays have shown that the compound can modulate the inflammatory immune response. researchgate.netglpbio.com Specifically, DA-DKP has been found to reduce antigen-induced production of TNF-α and IFN-γ in isolated human T-cells. caymanchem.com These findings suggest that DA-DKP acts on a molecular pathway that is implicated in T-lymphocyte anergy, a state of immune unresponsiveness. researchgate.netglpbio.com

An in-depth analysis of the chemical compound this compound, referred to as cyclo(Asp-Ala), reveals its significance within the broader class of cyclic dipeptides. This article explores the analytical methodologies and characterization techniques pivotal to its research, focusing on cytotoxicity, stability, and structural dynamics.

Translational Research and Therapeutic Potential Research Perspective

Preclinical and Clinical Investigations in Inflammatory Conditions

The immunomodulatory properties of Aspartyl-alanyl-diketopiperazine have prompted its investigation in various inflammatory diseases, from chronic joint disorders to acute systemic inflammation.

Research in Osteoarthritis of the Knee

This compound, developed under the name Ampion, was investigated as an intra-articular injection for the treatment of pain associated with severe osteoarthritis of the knee. The development program included several clinical trials, culminating in a Phase 3 study.

A pivotal Phase 3 clinical trial, designated AP-013 (NCT03988023), was initiated to confirm the efficacy and safety of a single intra-articular injection of Ampion in adults with severe osteoarthritis of the knee. stocktitan.netnih.gov The study was a randomized, controlled, double-blind trial comparing a 4 mL injection of Ampion to a saline control. The primary objectives were to assess improvements in pain and function, as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) A (pain) and C (function) scores, from baseline to week 12. nih.gov

In September 2021, top-line results from the AP-013 trial were announced, suggesting that Ampion demonstrated a statistically significant reduction in pain and improvement in function at 12 weeks in patients with severe osteoarthritis of the knee. prnewswire.com The company reported that a separate statistical analysis of data from 725 patients, believed to be unaffected by the COVID-19 pandemic, showed a significant reduction in pain (p=0.0260) and improvement in function (p=0.0073) compared to the saline control. prnewswire.com

However, the AP-013 study was prematurely terminated by the sponsor, Ampio Pharmaceuticals, following guidance from the Data Safety Monitoring Board (DSMB). nih.gov The company had previously suspended patient enrollment in the trial in March 2020 due to challenges related to the COVID-19 pandemic, which limited the ability to monitor the clinical trial's conduct. prnewswire.comnih.gov Subsequently, in April 2022, the U.S. Food and Drug Administration (FDA) did not accept the proposed changes to the trial's analysis to support a Biologics License Application (BLA). fiercebiotech.com Ultimately, the development of Ampion for osteoarthritis of the knee was discontinued (B1498344), and the Investigational New Drug (IND) application was withdrawn. fiercebiotech.com Earlier Phase 3 trials of Ampion for the same indication had also failed to meet their primary endpoints. mdpi.com

More recently, a preclinical program for a new formulation, OA-201, which contained three ingredients found in Ampion, was also discontinued after larger animal studies failed to reproduce the positive results seen in smaller, earlier trials. nih.gov

Clinical Trial Information for this compound (Ampion) in Knee Osteoarthritis

| Trial ID | Phase | Status | Key Findings/Events |

|---|---|---|---|

| AP-013 (NCT03988023) | 3 | Terminated | Initial top-line results suggested a reduction in pain and improvement in function. prnewswire.com The trial was prematurely terminated following DSMB guidance. nih.gov |

| PIVOT | 3 | Completed | Failed to meet the primary endpoint of pain improvement compared to saline at 3 months. mdpi.com |

| AP-003-A | 3 | Completed | Accepted by the FDA as one of two required pivotal studies, showing efficacy in OAK patients. prnewswire.com |

Exploration in Autoimmune Diseases

The immunomodulatory effects of this compound have led to its exploration in the context of autoimmune diseases. Research has suggested that the compound can modulate inflammatory pathways that are crucial in the pathogenesis of these conditions. prnewswire.comtargetmol.com

Preclinical research conducted by Ampio Pharmaceuticals demonstrated that Ampion inhibits Toll-like receptor 7 (TLR7) signaling. prnewswire.com Dysregulation of this pathway is implicated in the pathology of various autoimmune diseases, including lupus nephritis. In a preclinical study, Ampion was shown to significantly inhibit the release of the pro-inflammatory chemokine CXCL10, which is associated with the dysregulated immune response in conditions like lupus, by up to 92% compared to a saline solution in activated macrophages and peripheral blood monocytes. prnewswire.com This suggests a potential therapeutic role for this compound in managing autoimmune conditions where TLR7 signaling and subsequent chemokine production are key drivers of inflammation and tissue damage.

The mechanism of action is believed to involve the modulation of T-lymphocyte activity. targetmol.com this compound is thought to influence the inflammatory immune response through a molecular pathway associated with T-lymphocyte anergy, a state of immune unresponsiveness. targetmol.com This modulation of T-cell function is a critical area of research in autoimmune diseases, where autoreactive T-cells play a central role in the disease process. nih.gov

Investigation in Severe Inflammatory States (e.g., COVID-19)

The potential of this compound to mitigate hyperinflammation led to its investigation as a potential treatment for severe inflammatory states, such as those seen in patients with COVID-19. The rationale for its use was based on its demonstrated ability to inhibit the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), by repressing their transcription. ampiopharma.com It was hypothesized that by interrupting the inflammatory cascade, or "cytokine storm," associated with severe COVID-19, Ampion could improve clinical outcomes. ampiopharma.com

In July 2020, Ampio Pharmaceuticals initiated a Phase 1 clinical trial (NCT04456452) in the U.S. to evaluate a five-day intravenous treatment of this compound in adult patients with COVID-19 requiring oxygen supplementation. ampiopharma.com The primary endpoint of this study was to assess the safety and tolerability of the treatment. ampiopharma.com The company also pursued the development of an inhaled formulation for COVID-19-related respiratory distress. prnewswire.com

Despite these initial investigations, the development of this compound for COVID-19 was ultimately discontinued, and the Investigational New Drug (IND) application was withdrawn by the company. Current time information in Boston, MA, US.

Applications in Drug Discovery and Development

The unique structural and biological properties of diketopiperazines, including this compound, have made them valuable scaffolds in the field of drug discovery and development.

Diketopiperazines as Privileged Scaffolds for Bioactive Compound Libraries

Diketopiperazines (DKPs) are recognized as "privileged scaffolds" in medicinal chemistry. This designation is due to their ability to serve as a core structure for the generation of diverse libraries of bioactive compounds. The rigid, bicyclic structure of the DKP core provides a defined three-dimensional arrangement for appended functional groups, which can interact with a variety of biological targets.

The DKP scaffold is a common motif in a wide range of natural products that exhibit diverse pharmacological activities, including antiviral, antifungal, antibacterial, and antitumor properties. This natural precedent has inspired the use of DKPs in the creation of compound libraries for drug discovery programs. The structural simplicity and synthetic accessibility of the DKP core allow for the systematic introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Rational Design of Novel Therapeutic Agents based on this compound Structure

The structure of this compound itself can serve as a starting point for the rational design of novel therapeutic agents. By understanding the structure-activity relationships of this and related DKPs, medicinal chemists can design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties.

For example, the synthesis of various DKP derivatives has been a strategy to develop new antibacterial agents and selective histone deacetylase 6 (HDAC6) inhibitors. nih.govnih.gov This involves modifying the side chains attached to the DKP core to optimize interactions with the target protein. The rigid DKP framework helps in positioning these side chains in a specific orientation for optimal binding. Furthermore, the synthesis of DKP analogs has been explored to create compounds with specific biological activities, such as anti-inflammatory or anticancer effects. nih.govnih.gov This approach allows for the fine-tuning of the molecule's properties to achieve a desired therapeutic profile.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ampion |

| OA-201 |

| CXCL10 |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

Role in Advanced Drug Delivery Systems Research

While direct research on this compound as a primary component in advanced drug delivery systems is still an emerging field, the broader class of molecules to which it belongs, the 2,5-diketopiperazines (DKPs), has been the subject of significant investigation. DKPs are being explored as biocompatible and biodegradable building blocks for novel biomaterials.

Researchers have successfully used various DKPs as cyclic monomers to synthesize poly(amino acids). nih.govmdpi.com These polymers are advantageous due to their inherent biocompatibility and the potential for creating materials with a wide range of chemical functionalities. mdpi.com A key application of these DKP-derived polymers is the formation of pH-sensitive nanoparticles. nih.govresearchgate.netwikipedia.org These nanoparticles are designed to encapsulate therapeutic agents, such as the chemotherapy drug doxorubicin, and release them in a controlled manner in response to specific pH changes, for instance, in the acidic microenvironment of a tumor. nih.govresearchgate.netwikipedia.org

The synthesis of poly(amino acids) from DKPs is considered a more sustainable and safer alternative to traditional methods that often involve toxic reagents like phosgene. mdpi.com Furthermore, certain DKPs, particularly those containing proline, are noted for their rigid structure and resistance to enzymatic degradation, making them highly stable and attractive scaffolds for drug development. nih.gov The inherent properties of DKPs, such as enhanced cell permeability and binding affinity, underscore their potential as effective drug delivery vehicles. nih.gov

Although specific studies detailing the use of this compound in these systems are not yet widely published, the foundational research on the DKP class provides a strong rationale for its future exploration in this domain. The unique chemical properties of its aspartic acid and alanine (B10760859) residues could offer specific advantages in the design of targeted and responsive drug delivery platforms.

Emerging Research Areas

Recent scientific inquiry has begun to uncover the potential of this compound and related compounds in various therapeutic areas. These explorations are paving the way for new potential applications in medicine.

The antiviral potential of this compound and the broader class of 2,5-diketopiperazines (DKPs) represents a significant area of emerging research. Cyclic peptides, in general, are gaining traction as promising antiviral candidates due to their enhanced stability, improved membrane permeability, and rigid structure, which allows for strong and specific interactions with viral targets. mdpi.comwikipedia.orgsec.gov

Research has demonstrated that various DKP derivatives possess antiviral properties. For instance, novel synthesized DKP derivatives have shown efficacy against the influenza A (H5N2) virus by inhibiting its propagation. nih.govresearchgate.netnih.gov The proposed mechanism for some of these derivatives is the inhibition of neuraminidase, a key enzyme for viral release from host cells. nih.govresearchgate.net

Specifically concerning This compound (DA-DKP) , it has been investigated for its role in modulating the immune response to viral infections. Marketed as Ampion™, this compound has been the subject of clinical investigation in the context of COVID-19. nih.govnih.govnih.gov The primary mechanism of action is believed to be its immunomodulatory and anti-inflammatory effects, where it suppresses the production of pro-inflammatory cytokines in T-cells. nih.gov By mitigating the excessive inflammation often associated with severe viral infections, DA-DKP may help to regulate the host's immune response. There is also a suggestion that it may up-regulate pulmonary antiviral defenses. nih.gov

The table below summarizes key research findings on the antiviral potential of DKP derivatives.

| Compound/Class | Virus Target | Research Finding | Reference |

| DKP Derivatives | Influenza A (H5N2) | Inhibition of viral propagation, potentially through neuraminidase inhibition. | nih.govresearchgate.netnih.gov |

| This compound (DA-DKP) | COVID-19 (inflammatory response) | Investigated in a clinical trial for its immunomodulatory and anti-inflammatory effects. | nih.govnih.govnih.gov |

| Cyclic Peptides (General) | Various (SARS-CoV-2, HIV, Ebola, Influenza) | Exhibit antiviral activity through various mechanisms, including interference with viral entry and replication. | mdpi.comsec.govwikipedia.org |

While the direct antiviral activity of this compound is still under investigation, its role as an immunomodulator in the context of viral diseases highlights a promising therapeutic avenue.

The investigation into the anti-cancer properties of 2,5-diketopiperazines (DKPs) and the larger family of cyclic peptides has revealed a rich field of potential therapeutic agents. These compounds are recognized for their structural advantages, such as rigidity and stability, which make them promising scaffolds for the development of new anti-cancer drugs. mdpi.comresearchgate.netnih.govwikipedia.org

Numerous studies have demonstrated the anti-cancer activity of various DKP derivatives against a range of cancer cell lines. For example, newly synthesized DKPs have shown significant inhibitory effects on human lung carcinoma (A549), human cervical cancer (HeLa), and leukemia (U937, K562) cells. nih.govwikipedia.org The mechanisms underlying these effects are varied, with some derivatives inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cells from proliferating. nih.gov Other research has focused on DKPs as inhibitors of tubulin polymerization, a critical process for cell division and a well-established target for many successful chemotherapy drugs. sec.gov

While direct and extensive research on the anti-cancer activities of This compound is limited, there are indications of its potential in this area. A patent has claimed that diketopiperazines, with a formula inclusive of this compound, could be useful in treating a variety of cancers, such as breast cancer, melanoma, and brain tumors. nih.gov The proposed mechanism of action in this patent includes the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme often implicated in tumor invasion and metastasis. nih.gov Additionally, the known anti-inflammatory properties of this compound are relevant, as chronic inflammation is a key factor in the development and progression of many cancers. medchemexpress.com

The table below presents a selection of research findings on the anti-cancer activities of DKP derivatives and other cyclic peptides.

| Compound/Class | Cancer Cell Line(s) | Key Research Findings (including IC50 values) | Reference |

| Novel DKP Derivatives | A549 (Lung), HeLa (Cervical) | Moderate to good anticancer activity with IC50 values ranging from 0.7 to 8.9 μM. Induce apoptosis and G2/M cell cycle arrest. | nih.gov |

| Mono-protected DKP Derivatives | U937 (Leukemia), K562 (Leukemia) | Strong, broad-spectrum anticancer activity with IC50 values as low as 0.5 μM for U937 and 0.9 μM for K562. | wikipedia.org |

| Cyclic Peptides (General) | Breast, Lung, Colon, Pancreas, Liver | Exhibit high efficacy against various cancer cells through mechanisms like inducing apoptosis and disrupting mitochondrial function. | nih.govwikipedia.orgyoutube.com |

| Diketopiperazines (as claimed in patent) | Breast, Melanoma, Brain Tumors | Potential to treat various cancers, possibly through inhibition of MMP-9. | nih.gov |

The existing body of research on DKPs and cyclic peptides provides a strong rationale for further investigation into the specific anti-cancer potential of this compound.

Exploratory research into the cardiovascular effects of cyclic dipeptides, including the 2,5-diketopiperazine (DKP) class, has revealed potential for the development of novel antihypertensive and antiarrhythmic agents. While direct studies on this compound for these specific indications are not yet prominent, the activities of related compounds provide a basis for future investigation.

The DKP structural framework is present in existing drugs with cardiovascular applications. For instance, Tadalafil, a phosphodiesterase-5 inhibitor used in the treatment of pulmonary arterial hypertension, contains a DKP core, demonstrating the relevance of this chemical scaffold in cardiovascular medicine. nih.gov

Studies on specific cyclic dipeptides have shown direct effects on cardiovascular parameters. Research on tyrosine-containing DKPs, for example, has demonstrated varied effects. One such compound, cyclo(Phe-Tyr), was found to decrease heart rate, coronary flow rate, left ventricular systolic pressure, and cardiac conduction speed in isolated rat hearts. researchgate.net This compound also acts as an irreversible blocker of L-type calcium channels, a mechanism of action shared by several established antiarrhythmic drugs. researchgate.netnih.gov In contrast, another tyrosine-based DKP, cyclo(Tyr-Tyr), exhibited the opposite effects, leading to an increase in heart rate and coronary flow. researchgate.net Furthermore, the proline-containing DKP, cyclo(Gly-Pro), has been observed to normalize systolic blood pressure in a rat model of diet-induced obesity. mdpi.com

Currently, the primary research focus for This compound has been on its immunomodulatory and anti-inflammatory properties, particularly in the context of conditions like osteoarthritis. sec.govsec.gov Although chronic inflammation is a known contributor to the pathophysiology of many cardiovascular diseases, there is a lack of direct published research exploring the antihypertensive or antiarrhythmic potential of this compound.

The table below summarizes the observed cardiovascular effects of various cyclic dipeptides.

| Compound/Class | System/Model | Observed Cardiovascular Effects | Potential Implication | Reference |

| Tadalafil (contains DKP core) | Human | Treatment of pulmonary arterial hypertension. | Antihypertensive | nih.gov |

| cyclo(Phe-Tyr) | Isolated Rat Heart | Decreased heart rate, coronary flow, and blood pressure. Irreversible L-type calcium channel blockade. | Antihypertensive, Antiarrhythmic | researchgate.net |

| cyclo(Tyr-Tyr) | Isolated Rat Heart | Increased heart rate and coronary flow. | - | researchgate.net |

| cyclo(Gly-Pro) | Obese Rat Model | Normalization of systolic blood pressure. | Antihypertensive | mdpi.com |

The diverse cardiovascular activities exhibited by various DKPs suggest that this compound may also possess un-investigated effects on the cardiovascular system. Future research is warranted to explore its potential as an antihypertensive or antiarrhythmic agent.

Future Directions and Research Gaps

Elucidation of Uncharacterized Molecular Targets and Signaling Networks

Current knowledge indicates that DA-DKP modulates inflammatory responses, in part by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) in T-lymphocytes. This modulation is thought to occur through pathways implicated in T-lymphocyte anergy. medchemexpress.comtargetmol.comtargetmol.com Some studies suggest an interaction with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. However, the complete spectrum of its molecular interactions remains to be fully mapped.

Future research should prioritize the identification and characterization of novel molecular targets and signaling networks affected by DA-DKP. A comprehensive understanding of its mechanism of action is essential. Investigating its influence on other key signaling pathways involved in inflammation and immunity, beyond the currently identified ones, will be critical. researchgate.net Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening approaches could be employed to uncover direct binding partners and downstream signaling cascades.

Investigation of Long-Term Biological Effects and Systemic Impact

While some clinical trials have explored the effects of DA-DKP, particularly in the context of osteoarthritis of the knee, the long-term biological effects and systemic impact of sustained exposure to this compound are not yet well understood. nih.govdrugbank.comuniversiteitleiden.nlnih.gov An open-label extension study was initiated to assess the safety of long-term treatment for severe knee osteoarthritis, highlighting the need for more data in this area. drugbank.com

Future studies should be designed to assess the chronic effects of DA-DKP administration. This includes evaluating potential impacts on various organ systems, long-term immunomodulatory consequences, and any unforeseen off-target effects. Longitudinal studies in appropriate preclinical models and extended follow-up in clinical trials will be necessary to build a comprehensive safety and efficacy profile for long-term use. researchgate.netscispace.com

Comparative Studies with Other Diketopiperazine Derivatives for Structure-Activity Relationships

Diketopiperazines (DKPs) are a large and diverse class of cyclic dipeptides with a wide range of biological activities. wikipedia.orgmdpi.com Understanding the structure-activity relationships (SAR) within this class is crucial for designing new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Comparative studies between DA-DKP and other DKP derivatives can provide valuable insights into the chemical features essential for its observed biological effects.

Systematic modifications to the DA-DKP scaffold, such as altering the amino acid side chains or modifying the diketopiperazine ring itself, could be undertaken. semanticscholar.org The resulting derivatives should then be evaluated for their biological activity, allowing for the development of a comprehensive SAR model. nih.govnih.gov This knowledge can guide the rational design of novel DKP-based therapeutic agents with improved characteristics.

Refinement of Synthetic Methodologies for Scalable Research Applications

The availability of high-purity DA-DKP in sufficient quantities is essential for conducting extensive preclinical and clinical research. While methods for the synthesis of diketopiperazines exist, including the cyclization of dipeptides, there is a continuous need for more efficient and scalable synthetic routes. wikipedia.orggoogle.com

Future research should focus on refining existing synthetic methodologies and developing novel approaches for the large-scale production of DA-DKP. This could involve exploring different coupling reagents, optimizing reaction conditions to improve yield and reduce racemization, and developing efficient purification techniques. nih.govnih.gov Solid-phase synthesis methods, which have been applied to other diketopiperazines, could also be adapted and optimized for DA-DKP production. google.com

Development of Advanced Analytical Techniques for In Vivo Monitoring and Metabolic Profiling